L-DOPA-2,5,6-d3 chemical structure and properties
L-DOPA-2,5,6-d3 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-DOPA-2,5,6-d3, a deuterated isotopologue of L-DOPA (Levodopa). This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role as an internal standard in analytical methodologies. Experimental protocols and metabolic pathways are described to support its use in research and development.
Chemical Structure and Identification
L-DOPA-2,5,6-d3 is a stable isotope-labeled version of L-DOPA, where three hydrogen atoms on the phenyl ring have been replaced by deuterium atoms at positions 2, 5, and 6. This substitution results in a mass shift of +3 Da compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantification.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-3-(2,5,6-trideuterio-3,4-dihydroxyphenyl)propanoic acid[1][2] |
| CAS Number | 53587-29-4[1][3] |
| Molecular Formula | C₉H₈D₃NO₄[1][3] |
| SMILES | [2H]c1c([2H])c(C--INVALID-LINK--C(O)=O)c([2H])c(O)c1O[1] |
| InChI Key | WTDRDQBEARUVNC-UOCCHMHCSA-N |
Physicochemical and Isotopic Properties
The physical and chemical properties of L-DOPA-2,5,6-d3 are very similar to those of its non-deuterated counterpart, L-DOPA. However, the increased mass is a critical feature for its analytical applications.
Table 2: Physicochemical and Isotopic Data
| Property | Value | Source(s) |
| Molecular Weight | 200.21 g/mol | [1][2][3] |
| Exact Mass | 200.08763807 Da | [2] |
| Melting Point | 292 °C (decomposes) | |
| Appearance | White to off-white crystalline powder | |
| Optical Activity | [α]27/D −11.5° (c = 5 in 1 M HCl) | |
| Solubility | Sparingly soluble in water; Freely soluble in 1 M HCl. | [4][5] |
| Storage Conditions | 2-8°C, protected from light | [6] |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity | >95% (HPLC) | [1] |
| Mass Shift | M+3 |
Synthesis of L-DOPA-2,5,6-d3
The synthesis of ring-deuterated L-DOPA, such as [2′,5′,6′-²H₃]-L-DOPA, can be achieved through an acid-catalyzed isotopic exchange.[7]
General Synthesis Protocol
A common method involves the isotopic exchange between L-DOPA and deuterated water (D₂O) under acidic conditions.[7]
Experimental Protocol: Acid-Catalyzed Isotopic Exchange
-
Reaction Setup: Dissolve L-DOPA in a solution of deuterated hydrochloric acid (DCl) in heavy water (D₂O). A typical concentration might be 6 M DCl/D₂O.[8]
-
Heating: Place the solution in a sealed glass ampoule and heat at an elevated temperature (e.g., 100-120°C) for a prolonged period (e.g., 72 hours) to facilitate the hydrogen-deuterium exchange on the aromatic ring.[8]
-
Purification: After the reaction, the product is cooled. The solvent is removed under vacuum. The resulting deuterated L-DOPA is then purified, for example, by recrystallization.
-
Verification: The final product's isotopic incorporation and purity are confirmed using techniques such as ¹H NMR spectroscopy (to observe the disappearance of signals from the ring protons) and mass spectrometry (to confirm the M+3 mass shift).[7]
Below is a logical workflow for the synthesis process.
Metabolic Pathway of L-DOPA
L-DOPA-2,5,6-d3 is expected to follow the same primary metabolic pathways as its non-deuterated counterpart. L-DOPA is a precursor to the neurotransmitter dopamine.[9] Its metabolism is primarily governed by two enzymes: Aromatic L-amino acid decarboxylase (AADC) and Catechol-O-methyltransferase (COMT).[10]
-
Decarboxylation: AADC converts L-DOPA to dopamine. This is the main therapeutic pathway for Parkinson's disease treatment.[9]
-
O-methylation: COMT converts L-DOPA to 3-O-methyldopa (3-OMD).[10]
Dopamine itself is further metabolized by monoamine oxidase (MAO) and COMT into homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC).[11]
Pharmacokinetics: Deuterated vs. Non-deuterated L-DOPA
Deuteration can alter the pharmacokinetic profile of a drug, often by slowing its metabolism due to the kinetic isotope effect.[12] A clinical study comparing a deuterated L-DOPA (SD-1077, deuterated on the side chain) with standard L-DOPA in healthy volunteers provided valuable insights. While the peripheral pharmacokinetics of the parent drug were similar, significant differences were observed in its metabolites.[11][13]
Table 3: Comparative Pharmacokinetic Parameters (Deuterated vs. Non-deuterated L-DOPA)
| Parameter | Analyte | Geometric Mean Ratio (Deuterated/Non-deuterated) | 90% CI | P-value |
| Cₘₐₓ | L-DOPA | 0.884 | 0.759–1.031 | - |
| AUC₀₋ₜ | L-DOPA | 0.895 | 0.841–0.953 | - |
| Cₘₐₓ | Dopamine | 1.80 | 1.45–2.24 | 0.0005 |
| AUC₀₋ₜ | Dopamine | 2.06 | 1.68–2.52 | <0.0001 |
| Cₘₐₓ | 3-OMD | 1.19 | 1.15–1.23 | <0.0001 |
| AUC₀₋ₜ | 3-OMD | 1.31 | 1.27–1.36 | <0.0001 |
Data adapted from a study on SD-1077, a side-chain deuterated L-DOPA.[13][14]
The study showed that after administration of deuterated L-DOPA, the systemic exposure (Cₘₐₓ and AUC) to its metabolite dopamine was significantly higher, suggesting a slower metabolic breakdown of deuterated dopamine by MAO.[11][13] Similarly, exposure to the COMT metabolite 3-OMD was also increased.[13]
Application in Quantitative Analysis
The primary application of L-DOPA-2,5,6-d3 is as an internal standard (IS) for the accurate quantification of L-DOPA in biological matrices (e.g., plasma, urine) and other samples (e.g., plants) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16][17] Its utility stems from its near-identical chemical behavior and chromatographic retention time to L-DOPA, while being clearly distinguishable by its higher mass.
Experimental Protocol: Quantification of L-DOPA in Human Plasma
This protocol outlines a typical workflow for analyzing L-DOPA in plasma using L-DOPA-2,5,6-d3 as an internal standard.
1. Sample Preparation (Protein Precipitation) [16]
-
Dispense 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of a 10% trifluoroacetic acid (TFA) solution containing the internal standard, L-DOPA-d3 (e.g., at a concentration of 200 µg/L).
-
Vortex the sample for 10 seconds to mix and precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions [16][18]
-
HPLC System: Agilent 1100 or similar.[19]
-
Column: Synergi Hydro-RP (250 x 2 mm, 4 µm) or similar C18 column.[19]
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile/Methanol (e.g., 75/25 v/v) with 0.1% Formic Acid
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Varian 500-MS, API 4000).[18][19]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[19]
-
MRM Transitions:
3. Quantification The concentration of endogenous L-DOPA is calculated based on the peak area ratio of the analyte (L-DOPA) to the internal standard (L-DOPA-d3).[17]
The workflow for this analytical application is visualized below.
References
- 1. L-DOPA-2,5,6-d3 | CAS 53587-29-4 | LGC Standards [lgcstandards.com]
- 2. L-DOPA-d3 | C9H11NO4 | CID 12297005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Levodopa | 59-92-7 [chemicalbook.com]
- 6. L-DOPA (ring-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dopamine - Wikipedia [en.wikipedia.org]
- 10. diva-portal.org [diva-portal.org]
- 11. Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, metabolism and safety of deuterated L-DOPA (SD-1077)/carbidopa compared to L-DOPA/carbidopa following single oral dose administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples [mdpi.com]
- 17. The simple and rapid quantification method for L-3,4-dihydroxyphenylalanine (L-DOPA) from plant sprout using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oaji.net [oaji.net]
- 19. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 20. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
